Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic organic compound characterized by its unique molecular structure and significant potential applications in various scientific fields. The molecular formula of this compound is CHLiNO, and it belongs to the class of imidazo[1,5-a]pyridine derivatives. This compound was first synthesized in 2007 by Abdel-Megeid et al., and has since been the focus of numerous studies due to its biological and chemical properties .
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is classified as an imidazopyridine derivative. These compounds are known for their versatility and unique chemical structures, making them useful in various applications ranging from medicinal chemistry to materials science .
The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves a multistep process. The most common method includes:
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate features a bicyclic structure that includes both a pyridine and an imidazole ring. The lithium ion is coordinated with the carboxylate group at position three of the imidazopyridine framework.
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo several significant chemical reactions:
The mechanism of action for lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets related to cellular signaling pathways. Notably, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. This inhibition can lead to enhanced insulin sensitivity and has implications for diabetes treatment .
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has several promising applications:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6